molecular formula C10H16N4O B1492186 6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine CAS No. 2098141-41-2

6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine

Cat. No. B1492186
M. Wt: 208.26 g/mol
InChI Key: DOYQUZWOPJVHCP-UHFFFAOYSA-N
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Description

6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine, or 6-AECPM, is a synthetic compound with a wide range of applications in scientific research. It is an important tool for studying the biochemical and physiological effects of compounds on the body, as well as for developing new drugs and treatments.

Scientific Research Applications

Synthesis and Biological Activity

The compound 6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine, due to its pyrimidine core, is relevant in the synthesis of various derivatives with potential biological activities. Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, compounds synthesized by condensation involving similar pyrimidine structures have shown significant anti-inflammatory and analgesic activities in preclinical models. These activities suggest the potential of such compounds, including those related to 6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine, in therapeutic applications (Sondhi et al., 2009).

Anticancer and Anti-5-lipoxygenase Agents

Pyrimidine derivatives, including structures related to 6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine, have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities. A novel series of pyrazolopyrimidines derivatives, which share a similar pyrimidine moiety, were shown to have cytotoxic effects against various cancer cell lines and inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016).

Antimicrobial and Insecticidal Properties

Pyrimidine-linked heterocyclic compounds synthesized through microwave-assisted cyclocondensation, similar to the synthesis pathways that might involve 6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine, have been evaluated for their insecticidal and antibacterial potential. These studies underline the versatility of pyrimidine derivatives in addressing a range of biological targets, from pests to pathogenic bacteria (Deohate & Palaspagar, 2020).

Synthesis of Complex Heterocycles

The structural flexibility of pyrimidine derivatives enables the synthesis of complex heterocycles with potential biological and chemical applications. For example, the aminolysis of related pyrimidin-4(3H)-one compounds with various amines has been successfully employed to synthesize novel heterocyclic structures, demonstrating the synthetic utility of pyrimidine cores in creating diverse chemical entities (Novakov et al., 2017).

properties

IUPAC Name

6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c11-3-4-15-10-5-9(13-7-14-10)12-6-8-1-2-8/h5,7-8H,1-4,6,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYQUZWOPJVHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC(=NC=N2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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